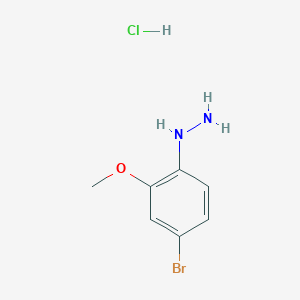

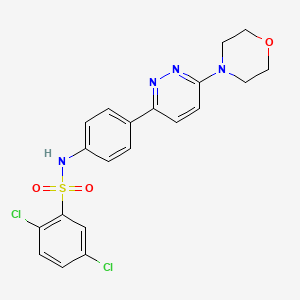

![molecular formula C11H12INO B2411250 1-[(3-Iodophenyl)carbonyl]pyrrolidine CAS No. 349118-15-6](/img/structure/B2411250.png)

1-[(3-Iodophenyl)carbonyl]pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

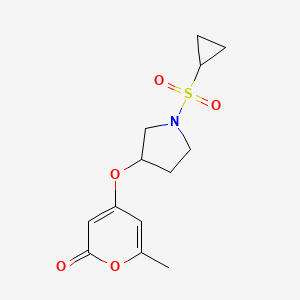

“1-[(3-Iodophenyl)carbonyl]pyrrolidine” is a chemical compound with the molecular formula C11H12INO. It has a molecular weight of 301.12 . The IUPAC name for this compound is (3-iodophenyl)-pyrrolidin-1-ylmethanone .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a 3-iodophenyl group via a carbonyl group . The InChI code for this compound is 1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 301.12 and a molecular formula of C11H12INO . Other properties such as solubility, melting point, boiling point, etc., are not available in the current data.Aplicaciones Científicas De Investigación

Asymmetric Catalysis

1-[(3-Iodophenyl)carbonyl]pyrrolidine derivatives, related to pyrrolidine-based catalysts, have shown efficacy in asymmetric catalysis. For instance, derived compounds from l-proline, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been utilized as efficient organocatalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This results in the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereo selectivity, without the need for any additive (Singh et al., 2013).

Synthesis of Complex Structures

The compound's derivatives have been used in the synthesis and structural studies of complex organic molecules. For example, derivatives of 1-(4-iodophenyl)pyrrolidine-2,5-dione have been synthesized through addition reactions and further functionalized through various chemical reactions. These derivatives have been obtained in moderate-to-good yields, showcasing the compound's utility in constructing complex molecular structures (Ali et al., 2015).

Study of Molecular Structure

This compound and its derivatives have also been pivotal in the study of molecular structures. For instance, the synthesis, characterization, and crystal structure analysis of specific derivatives have provided insights into the molecular conformation and supermolecular assembly of these compounds, which are reinforced by various intermolecular interactions (Sharma et al., 2013).

Applications in Organometallic Chemistry

Derivatives of this compound have found applications in organometallic chemistry. For instance, reactions of (2-chloroethyl)pyrrolidine hydrochloride with specific organotellurium compounds have led to the synthesis of compounds which, upon reaction with certain metal salts, form complexes. These complexes have been studied for their structure and bonding characteristics, revealing insights into the ligating strength of the pyrrolidine-derived ligands and the molecular association in solutions (Singh et al., 2003).

Propiedades

IUPAC Name |

(3-iodophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXMTKYMCPVDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

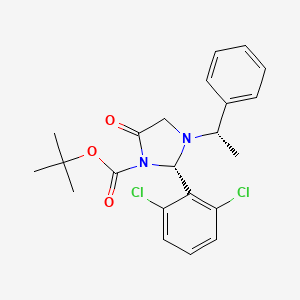

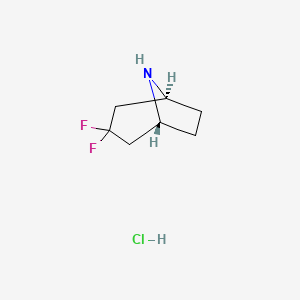

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

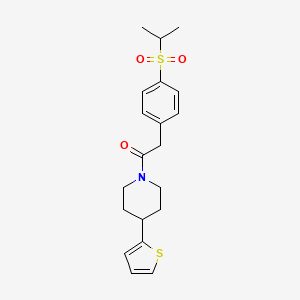

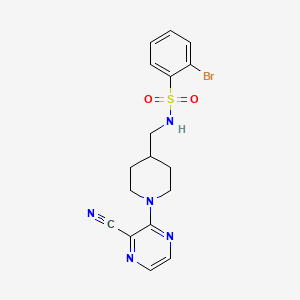

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

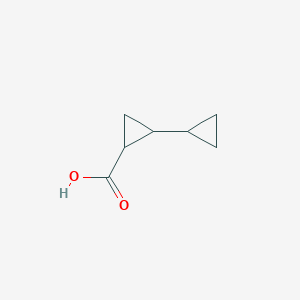

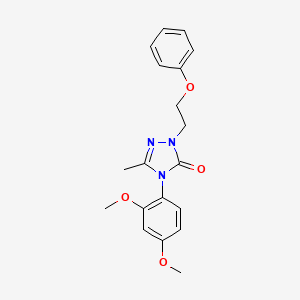

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)